molecular formula C14H15N5 B14508136 4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine CAS No. 64398-69-2

4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine

Cat. No.: B14508136
CAS No.: 64398-69-2
M. Wt: 253.30 g/mol
InChI Key: NSECBJOHQCBFCN-UHFFFAOYSA-N
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Description

4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with aziridinyl and phenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a pyrimidine derivative with aziridine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The phenyl group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

64398-69-2

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

4,6-bis(aziridin-1-yl)-2-phenylpyrimidin-5-amine

InChI

InChI=1S/C14H15N5/c15-11-13(18-6-7-18)16-12(10-4-2-1-3-5-10)17-14(11)19-8-9-19/h1-5H,6-9,15H2

InChI Key

NSECBJOHQCBFCN-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CC4)N

Origin of Product

United States

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